2-甲基吲哚基喹喔啉-6-基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

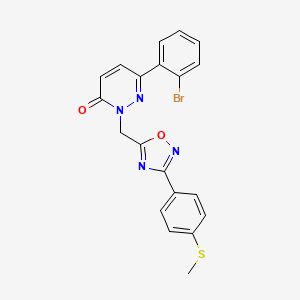

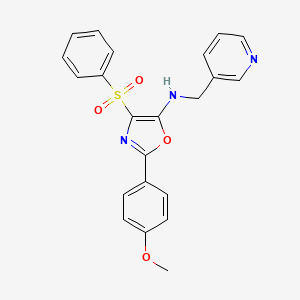

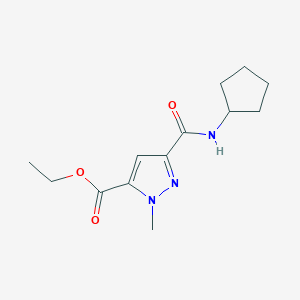

2-Methylindolinyl quinoxalin-6-yl ketone is an organic compound with significant potential applications in various fields of research and industry. It is a derivative of quinoxaline, a class of N-heterocyclic compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of 2-Methylindolinyl quinoxalin-6-yl ketone and its derivatives has been studied extensively. For instance, a series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system .Molecular Structure Analysis

The molecular formula of 2-Methylindolinyl quinoxalin-6-yl ketone is C18H15N3O, and its molecular weight is 289.338. Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings .Chemical Reactions Analysis

In the synthesis of 2-Methylindolinyl quinoxalin-6-yl ketone derivatives, the alkylation of 6H-indolo[2,3-b]quinoxalines with dimethyl sulfate gave the corresponding quaternary salts which were converted to perchlorates and oxidized with potassium hexacyanoferrate(III) to previously unknown 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its 9-nitro derivative .科学研究应用

酮的催化形成

一种合成芳基芳基酮的新方法,包括具有喹喔啉核心的芳基芳基酮,利用铑螯合辅助的 C-O 键活化。这种方法能够有效地将酮官能团整合到复杂骨架中,突出了其在药物化学中开发具有 8-苯甲酰喹啉核心结构的药物的用途 (王等人,2013 年).

有机催化非对映选择性合成

用于合成对映体富集的轴向手性喹啉结构的非对映选择性弗里德兰德杂环化反应的开发展示了不对称催化和药物发现中的重要应用。这种方法产生具有高收率和对映选择性的含喹啉杂环异构体 (邵等人,2019 年).

喹啉的不同合成

一种多样性合成策略展示了喹啉-4-酮衍生物的形成及其功能化。这种方法突出了涉及酮和 2-炔基苯胺的反应的多功能性,为广泛的喹啉衍生物提供了一条途径 (马西卡诺等人,2020 年).

抗结核剂

一项关于取代吡啶和二氢-6H-喹啉-5-酮合成的研究揭示了它们作为抗结核剂的潜力。这项研究强调了这些化合物在开发结核病治疗方法中的重要性 (坎特瓦里等人,2011 年).

乙烯低聚

已经证明带有 N-((吡啶-2-基)亚甲基)喹啉-8-胺衍生物的镍配合物可以催化乙烯低聚过程。这项研究提供了对这种配合物在工业应用中作用的见解,特别是在聚合物合成中 (孙等人,2007 年).

作用机制

未来方向

Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases, certifying them a great future in medicinal chemistry . The synthesis of quinoxaline derivatives, including 2-Methylindolinyl quinoxalin-6-yl ketone, will continue to be an important area of research .

属性

IUPAC Name |

(2-methyl-2,3-dihydroindol-1-yl)-quinoxalin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c1-12-10-13-4-2-3-5-17(13)21(12)18(22)14-6-7-15-16(11-14)20-9-8-19-15/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKBWZCCJFKNFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49718000 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2573240.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2573241.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2573243.png)

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2573253.png)